Hispidulin
Overview
Description
Hispidulin is a naturally occurring flavone, known for its diverse biological activities. It is found in various plants, including Grindelia argentina, Arrabidaea chica, Saussurea involucrata, Crossostephium chinense, Artemisia, and Salvia . This compound has garnered attention due to its potential therapeutic properties, including antioxidant, antifungal, anti-inflammatory, antimutagenic, and antineoplastic effects .
Mechanism of Action
Hispidulin is a flavonoid compound that has shown promising biological effects, particularly in the field of anticancer research . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . It also targets Prostaglandin G/H synthase 2 (PTGS2), a common method for controlling inflammation-related diseases .
Mode of Action
This compound exerts its anticancer activities by interacting with its molecular targets, leading to significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . It inhibits mast cell degranulation through the inhibition of the FcεR1 signaling pathway and suppresses the expression of inflammatory cytokines (TNF-α, IL-4, IL-6, and IL-13) through the suppression of the NF-κB signaling pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . It also suppresses the Nrf2/HO-1 signaling pathway, which plays a crucial role in oxidative stress .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, elimination, and toxicity (ADME-T) properties, are yet to be fully understood
Result of Action
This compound has shown significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . It has been observed to decrease the levels of immunoglobulin (Ig) E, type 2 inflammation, immune cell infiltration, and mast cell activation in the lung .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, in a mast-cell-mediated ovalbumin (OVA)-induced allergic airway inflammation model, this compound alleviated symptoms of allergic asthma . .
Biochemical Analysis
Biochemical Properties
Hispidulin has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . It has shown significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis .
Cellular Effects
This compound has shown significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . It has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . This compound induced cells accumulated in the sub-G1 phase via activating caspase 8 and 9, increased cleaved caspase 3, and cleaved PARP expression . This compound was able to decrease AKT and ERK phosphorylation, which facilitated cell growth and survival .
Molecular Mechanism
This compound has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . This compound induced cells accumulated in the sub-G1 phase via activating caspase 8 and 9, increased cleaved caspase 3, and cleaved PARP expression . This compound was able to decrease AKT and ERK phosphorylation, which facilitated cell growth and survival .
Temporal Effects in Laboratory Settings
This compound has shown significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . It has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways .
Dosage Effects in Animal Models
The anticancer properties of this compound were also tested in various animal models. The delivery mode via oral, subcutaneous and intraperitoneal injection of this compound has decreased tumor size in many animal models . Treatment with this compound given intraperitoneally causes a dose-dependent shrinkage of the HT-29 xenograft tumor .
Metabolic Pathways
This compound can modulate various signaling pathways involved in cancer development and progression, including the AMPK, ERK, and HIF-1 pathways . By targeting these pathways, this compound can regulate cell growth, survival, and other cellular processes associated with cancer . This compound can directly bind to and activate PPARα as an agonist and thus modulate the downstream lipid-metabolizing genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hispidulin can be synthesized through several methods. One common synthetic route involves the methylation of 6-hydroxyflavone. The reaction typically uses dimethyl sulfate as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources. Plants like Artemisia and Salvia are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Hispidulin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavone.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields dihydroflavone derivatives.
Substitution: Results in halogenated this compound derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other flavonoid compounds.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Exhibits potential as an anticonvulsant, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of natural health products and supplements.
Comparison with Similar Compounds
Hispidulin is unique among flavones due to its broad spectrum of biological activities. Similar compounds include:
Apigenin: Another flavone with anti-inflammatory and anticancer properties.
Luteolin: Known for its antioxidant and anti-inflammatory effects.
Chrysin: Exhibits anxiolytic and anti-inflammatory activities.
Compared to these compounds, this compound has shown a more diverse range of biological effects, particularly in its potential as an anticonvulsant and anticancer agent .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFBPDAQLQOCBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162786 | |
Record name | Hispidulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447-88-7 | |
Record name | Hispidulin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hispidulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hispidulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14008 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hispidulin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hispidulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1447-88-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HISPIDULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7F61604C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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